2-[4-(1,3-Thiazol-2-yl)phenyl]sulfonylacetic acid 2-[4-(1,3-Thiazol-2-yl)phenyl]sulfonylacetic acid
Brand Name: Vulcanchem
CAS No.: 653588-47-7
VCID: VC16807876
InChI: InChI=1S/C11H9NO4S2/c13-10(14)7-18(15,16)9-3-1-8(2-4-9)11-12-5-6-17-11/h1-6H,7H2,(H,13,14)
SMILES:
Molecular Formula: C11H9NO4S2
Molecular Weight: 283.3 g/mol

2-[4-(1,3-Thiazol-2-yl)phenyl]sulfonylacetic acid

CAS No.: 653588-47-7

Cat. No.: VC16807876

Molecular Formula: C11H9NO4S2

Molecular Weight: 283.3 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(1,3-Thiazol-2-yl)phenyl]sulfonylacetic acid - 653588-47-7

Specification

CAS No. 653588-47-7
Molecular Formula C11H9NO4S2
Molecular Weight 283.3 g/mol
IUPAC Name 2-[4-(1,3-thiazol-2-yl)phenyl]sulfonylacetic acid
Standard InChI InChI=1S/C11H9NO4S2/c13-10(14)7-18(15,16)9-3-1-8(2-4-9)11-12-5-6-17-11/h1-6H,7H2,(H,13,14)
Standard InChI Key VKQXPFZGOZEVEH-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=NC=CS2)S(=O)(=O)CC(=O)O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Architecture

The systematic IUPAC name for this compound is 2-[4-(1,3-thiazol-2-yl)phenyl]sulfonylacetic acid, reflecting its three core components:

  • A thiazole ring (1,3-thiazol-2-yl) attached para to a benzene ring.

  • A sulfonyl group (SO2-\text{SO}_2-) bridging the benzene and acetic acid moieties.

  • A terminal carboxylic acid group (COOH-\text{COOH}) .

The structural formula is represented as:
C1=CC(=CC=C1C2=NC=CS2)S(=O)(=O)CC(=O)O\text{C}_1= \text{CC}(= \text{CC}= \text{C}_1\text{C}_2= \text{NC}= \text{CS}_2)\text{S}(= \text{O})(= \text{O})\text{CC}(= \text{O})\text{O}
This configuration enables diverse electronic interactions, making it a candidate for enzyme inhibition and ligand-receptor binding studies .

Key Identifiers and Synonyms

PropertyValueSource
CAS Number653588-47-7PubChem
Molecular Weight283.3 g/molPubChem
SMILESC1=CC(=CC=C1C2=NC=CS2)S(=O)(=O)CC(=O)OPubChem
XLogP31.4PubChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors6PubChem

Synthesis and Structural Optimization

Synthetic Routes

While no direct synthesis protocol for 2-[4-(1,3-thiazol-2-yl)phenyl]sulfonylacetic acid is documented, analogous thiazole-sulfonyl derivatives suggest feasible pathways:

Thiazole Ring Formation

Thiazole synthesis typically involves cyclocondensation of α-haloketones with thioureas or thioamides . For example, α-bromoacetophenone derivatives react with thiocarbamide in acetic acid to form thiazole cores . Adapting this, 4-(2-bromoacetyl)phenyl intermediates could be cyclized with thiourea to yield the thiazole-phenyl scaffold .

Sulfonation and Acetic Acid Conjugation

Post-thiazole formation, sulfonation at the para position of the benzene ring could proceed via chlorosulfonic acid treatment, followed by nucleophilic displacement with sodium acetate to introduce the sulfonylacetic acid group .

Reaction Optimization

Key parameters influencing yield and purity include:

  • Solvent selection: Polar aprotic solvents (e.g., dimethylformamide) enhance sulfonation efficiency .

  • Temperature control: Cyclocondensation requires mild heating (60–80°C) to avoid side reactions .

  • Catalysts: Acidic conditions (e.g., H2SO4\text{H}_2\text{SO}_4) facilitate ester hydrolysis to the free carboxylic acid .

Physicochemical and Computational Properties

Experimental vs. Computed Data

PropertyExperimental ValueComputed Value (PubChem )
Molecular Weight283.3 g/mol283.3 g/mol
XLogP3N/A1.4
PSA (Polar Surface Area)N/A87.9 Ų
Melting PointNot reportedN/A

The compound’s moderate lipophilicity (XLogP3=1.4\text{XLogP3} = 1.4) suggests balanced membrane permeability, while its high polar surface area (87.9 Ų) may limit blood-brain barrier penetration .

Spectroscopic Characterization

  • ¹H NMR: Expected signals include aromatic protons (δ 7.2–8.2 ppm), sulfonyl methylene (δ 3.5–4.0 ppm), and carboxylic acid (δ 12–13 ppm) .

  • ¹³C NMR: Key resonances correspond to the thiazole carbons (δ 120–160 ppm), sulfonyl group (δ 40–50 ppm), and carbonyl carbons (δ 170–180 ppm) .

Biological Activity and Mechanistic Insights

Anti-Inflammatory Activity

Analogous 2-(4-thiazolylphenyl)propionic acids reduce carrageenin-induced paw edema in rats by >50% at 10 mg/kg, correlating with COX-2 selectivity . The sulfonylacetic acid moiety in the target compound may enhance solubility and target affinity compared to propionic acid derivatives .

Applications and Future Directions

Therapeutic Prospects

  • Diabetes Management: AR inhibition could mitigate diabetic complications like neuropathy .

  • Anti-Inflammatory Agents: COX-2 selectivity may offer gastrointestinal safety advantages over NSAIDs .

  • Antimicrobials: Thiazole-benzimidazole hybrids show broad-spectrum antibacterial activity .

Challenges and Opportunities

  • Synthetic Complexity: Multi-step synthesis necessitates optimization for scalability .

  • ADMET Profiling: Predictive modeling indicates potential hepatic metabolism via sulfotransferases .

  • Target Validation: Molecular docking studies are needed to identify binding sites on COX-2 or AR .

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